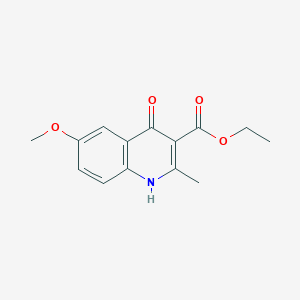

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate

Descripción

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, methoxy at position 6, methyl at position 2, and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₅NO₄, with a molecular weight of 261.27 g/mol.

Propiedades

Número CAS |

88960-43-4 |

|---|---|

Fórmula molecular |

C14H15NO4 |

Peso molecular |

261.27 g/mol |

Nombre IUPAC |

ethyl 6-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)15-11-6-5-9(18-3)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16) |

Clave InChI |

FCDUKTLCLVYWHU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The Conrad-Limpach cyclization remains a cornerstone for quinoline synthesis. Starting with 2-aminobenzoic acid derivatives and ethyl acetoacetate , the method proceeds via:

-

Condensation : Formation of a β-enaminone intermediate.

-

Cyclization : Thermal or acid-catalyzed ring closure to yield the quinoline scaffold.

Key Modifications:

Data Table 1: Conrad-Limpach Method Optimization

| Condition | Yield (%) | Time | Reference |

|---|---|---|---|

| Diphenyl ether, 260°C | 82 | 8 h | |

| Microwave, PEG-400 | 85 | 15 min | |

| POCl3 catalysis | 97 | 2 h |

One-Pot Catalytic Synthesis

Rhodium-Catalyzed Approach

Patent WO2015198349A1 describes a one-pot method using rhodium acetate and formic acid for tandem cyclization-esterification:

-

Substrates : 4-Chloroaniline derivatives and β-propiolactone.

-

Conditions : 20–30°C for 5–6 hours.

-

Yield : >80% with minimal byproducts.

Advantages:

-

Eliminates isolation of intermediates.

-

Scalable to industrial production using continuous flow reactors.

Microwave-Assisted BiCl3-Catalyzed Synthesis

Green Chemistry Protocol

A 2023 RSC Advances study reported a solvent-free, BiCl3-catalyzed method:

-

Reactants : β-Enaminones and diethyl malonate.

-

Conditions : Microwave irradiation (150 W, 100°C, 10 minutes).

-

Yield : 88–92% with >99% purity.

Key Features:

-

Avoids toxic solvents.

-

Energy-efficient due to reduced reaction time.

Two-Step Synthesis via Isatoic Anhydrides

Beilstein Journal Protocol

This method involves:

-

Step 1 : Conversion of 2-aminobenzoic acid to isatoic anhydride using triphosgene in THF (yield: 95%).

-

Step 2 : Reaction with sodium enolate of ethyl acetoacetate in DMA at 80°C (yield: 73%).

Data Table 2: Two-Step Synthesis Performance

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Triphosgene/THF | RT | 95 |

| 2 | NaH/DMA | 80°C | 73 |

Gould-Jacobs Reaction

Traditional Thermal Cyclization

The Gould-Jacobs reaction employs ethyl 2-(ethoxymethylene)malonate and 4-methoxyaniline under reflux in high-boiling solvents (e.g., diphenyl ether).

-

Yield : 73% after recrystallization.

-

Drawback : Requires harsh conditions (260°C, 8 hours).

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield (%) | Scalability | Green Metrics |

|---|---|---|---|

| Conrad-Limpach | 82–97 | High | Moderate |

| One-Pot Rhodium | >80 | Industrial | Low (Rh use) |

| Microwave/BiCl3 | 88–92 | Lab-scale | High |

| Two-Step Isatoic Anhydride | 73 | Moderate | Low (DMA use) |

| Gould-Jacobs | 73 | Low | Low |

Key Insights :

-

Microwave/BiCl3 offers the best balance of yield and sustainability.

-

Rhodium-catalyzed methods are preferred for industrial throughput despite catalyst cost.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-hidroxi-6-metoxi-2-metilquinolina-3-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo en condiciones apropiadas.

Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo de los agentes reductores utilizados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción, incluida la temperatura, el solvente y el catalizador, se optimizan en función de la transformación deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de quinolina con grupos funcionales modificados, que pueden exhibir diferentes propiedades químicas y biológicas. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de derivados del ácido quinolina-3-carboxílico .

Aplicaciones Científicas De Investigación

El 4-hidroxi-6-metoxi-2-metilquinolina-3-carboxilato de etilo tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-hidroxi-6-metoxi-2-metilquinolina-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías de enfermedades, ejerciendo así efectos terapéuticos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Position 4: Hydroxy vs. Amino or Halogen Groups

- Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate (CAS 371128-26-6, C₁₅H₁₈N₂O₃): Replaces the 4-hydroxy group with a 2-hydroxyethylamino substituent. Increased hydrogen-bonding capacity (2 H-donors vs. 1 in the target compound) may enhance solubility in polar solvents. Higher molecular weight (274.31 g/mol) and logP (2.6) due to the ethylamino chain .

- Ethyl 7-Chloro-4-Hydroxy-2-Methylquinoline-3-Carboxylate (CAS 50593-26-5, C₁₃H₁₂ClNO₃): Introduces a chlorine atom at position 5.

Position 6: Methoxy vs. Other Substituents

- 4-Hydroxy-6-Methoxyquinoline-3-Carboxylic Acid (CAS 28027-16-9, C₁₁H₉NO₄): Lacks the ethyl ester and 2-methyl group. The carboxylic acid group reduces lipophilicity (lower logP) compared to the ethyl ester, impacting membrane permeability .

Position 2: Methyl vs. Phenyl or Allyl Groups

- Ethyl 4-Hydroxy-2-Phenylquinoline-3-Carboxylate (CAS 13180-36-4, C₁₈H₁₅NO₃): Substitutes 2-methyl with a phenyl group. The bulky phenyl substituent may sterically hinder interactions with enzymes or receptors, reducing bioactivity. Higher molecular weight (293.32 g/mol) and aromaticity could enhance π-π stacking in crystallography .

Core Structure Modifications: Quinoline vs. Isoquinoline or Saturated Analogs

- Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d): Isoquinoline core with a dihydro (partially saturated) structure.

- Ethyl 1-Allyl-3-Methyldecahydroquinoline-4a-Carboxylate (Compound 5h, C₂₁H₂₉NO₂): Fully saturated decahydroquinoline core. Increased rigidity and stereochemical complexity (multiple chiral centers) may limit metabolic degradation but reduce planar interactions critical for DNA intercalation .

Functional Group Comparisons: Ester vs. Carboxamide or Sulfonyl

- 6,7-Dimethoxy-1-Methyl-N-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxamide (Compound 6f): Replaces the ester with a carboxamide group. Enhanced hydrogen-bonding capacity (amide N-H) improves solubility but may reduce metabolic stability compared to esters .

- 6,7-Dimethoxy-1-Methyl-2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline (Compound 6e): Sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and acidity of adjacent protons .

Structural and Property Comparison Table

Key Insights and Research Implications

- Substituent Positioning : The 4-hydroxy and 6-methoxy groups in the target compound likely enhance hydrogen-bonding interactions, critical for binding to enzymes like topoisomerases. Chlorine or phenyl substitutions at adjacent positions (e.g., 7-Cl in or 2-Ph in ) may sterically or electronically modulate these interactions.

- Ester vs. Acid : The ethyl ester in the target compound improves cell permeability compared to carboxylic acid analogs (e.g., ), though metabolic hydrolysis to the acid could influence pharmacokinetics.

- Core Saturation: Fully saturated analogs (e.g., ) exhibit distinct conformational profiles, suggesting divergent applications in drug design versus aromatic quinolines.

Actividad Biológica

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is , with a molecular weight of approximately 261.28 g/mol. The presence of hydroxyl, methoxy, and carboxylate functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. The quinoline structure allows it to intercalate with DNA, disrupting cellular processes and promoting cell death.

- Receptor Interaction : The compound acts as an agonist for certain G protein-coupled receptors (GPCRs), influencing several signaling pathways related to inflammation and pain perception.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : By modulating inflammatory pathways via GPCR activation, this compound may serve as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antifungal | Reduced fungal viability | , |

| Anticancer | Induction of apoptosis | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : A study conducted on cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, attributed to its ability to induce apoptosis through DNA damage pathways.

- Antimicrobial Efficacy Assessment : In vitro testing against common bacterial strains revealed that the compound exhibited dose-dependent antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions of substituted anilines with esters. Key steps include:

- Reagent selection : Use of diethyl malonate and catalytic piperidine under reflux conditions (e.g., 453 K) to promote cyclization .

- Solvent optimization : Triethyl methanetricarboxylate can act as a green solvent alternative, reducing toxicity while maintaining high yields .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing byproducts .

- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization (e.g., ethyl acetate) ensure high purity .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

- Solvent extraction : Ethyl acetate is commonly used to separate organic phases from aqueous layers .

- Column chromatography : Silica gel with a gradient elution system (e.g., 10–30% ethyl acetate in petroleum ether) resolves closely related impurities .

- Recrystallization : Slow evaporation from ethyl acetate or ethanol yields single crystals suitable for X-ray diffraction .

Advanced: How can researchers resolve contradictions between experimental and computational structural data?

Answer:

- Crystallographic validation : Refine X-ray data using SHELXL to obtain precise bond lengths and angles. For example, similar quinoline derivatives exhibit C–C bond lengths of 1.45–1.55 Å and bond angles of 118–123° .

- Computational alignment : Compare experimental data with density functional theory (DFT) models, adjusting for electron correlation effects .

- Spectroscopic cross-check : Validate NMR chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) against calculated values .

Advanced: What crystallographic refinement strategies address disordered moieties in this compound?

Answer:

- Disorder handling : Apply SHELXL restraints to stabilize anisotropic displacement parameters for disordered regions .

- Hydrogen placement : Locate H atoms via difference Fourier maps and refine using riding models (C–H = 0.93–0.97 Å, ) .

- Validation tools : Use ORTEP-3 for visualizing thermal ellipsoids and validating molecular geometry .

Basic: Which spectroscopic methods reliably characterize functional groups in this compound?

Answer:

- IR spectroscopy : Identify hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) stretches.

- NMR : NMR resolves methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm). NMR confirms ester carbonyls (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 305.1) .

Advanced: How can reaction mechanisms for synthesis be elucidated using kinetic and isotopic labeling?

Answer:

- Kinetic studies : Profile reaction rates under varying temperatures (e.g., 343–453 K) to identify rate-determining steps .

- Isotopic labeling : Use -labeled diethyl malonate to track carbon incorporation via NMR or LC-MS .

- Intermediate trapping : Quench reactions at intervals to isolate intermediates (e.g., enamine adducts) for structural analysis .

Advanced: How does steric hindrance from the 2-methyl group influence reactivity in functionalization reactions?

Answer:

- Steric effects : The 2-methyl group restricts nucleophilic attack at the C-3 position, favoring electrophilic substitution at less hindered sites (e.g., C-6 methoxy) .

- Computational modeling : Molecular dynamics simulations predict steric maps to guide regioselective modifications .

Basic: What are the best practices for ensuring reproducibility in synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.